Methyl 2-(2-amino-5-bromophenyl)acetate
Description
Properties
CAS No. |
1261618-73-8 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(2-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5,11H2,1H3 |
InChI Key |
QYJYQICNXUBBGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
Procedure :
2-Amino-5-bromophenylacetic acid (1.0 mol) is refluxed with methanol (10 vol) and concentrated sulfuric acid (0.1 vol) for 12–24 hours. The mixture is neutralized with NaHCO$$_3$$, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Yield : 68–72%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65–70°C |
| Catalyst | H$$2$$SO$$4$$ (5 mol%) |
| Purity (HPLC) | ≥98% |
Limitations : Prolonged reaction times and sensitivity to over-esterification.
Bromination of Methyl 2-(2-Aminophenyl)acetate
Electrophilic Aromatic Substitution
Procedure :
Methyl 2-(2-aminophenyl)acetate (1.0 mol) is dissolved in acetic acid (5 vol). Bromine (1.2 mol) is added dropwise at 0–5°C. After stirring for 4 hours, the mixture is quenched with Na$$2$$S$$2$$O$$_3$$, extracted with DCM, and crystallized from ethanol.
Yield : 55–60%.
Optimization Insights :
- Regioselectivity : Bromination occurs preferentially at the 5-position due to the directing effect of the amino group.
- Side Products : 3-bromo isomer (≤5%) forms under excess Br$$_2$$.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Procedure :
Methyl 2-(2-amino-5-boronicacid-phenyl)acetate (1.0 mol), aryl bromide (1.1 mol), Pd(PPh$$3$$)$$4$$ (2 mol%), and K$$2$$CO$$3$$ (3.0 mol) are refluxed in dioxane/H$$_2$$O (3:1) for 6 hours. The product is isolated via extraction and column chromatography.
Yield : 75–80%.
Advantages :
- Tolerates electron-withdrawing and donating groups on the aryl bromide.
- Scalable to multi-gram quantities.
Reductive Amination of Keto Esters
Sodium Cyanoborohydride-Mediated Reduction
Procedure :
Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mol) is hydrogenated at 50 psi H$$2$$ over 10% Pd/C in ethanol. After filtration, the nitro intermediate is reduced with NaBH$$4$$/AcOH to yield the target compound.
Yield : 65–70%.
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| H$$_2$$ Pressure | 40–60 psi |
| Catalyst Loading | 5–10 wt% Pd/C |
| Reaction Time | 8–12 hours |
Catalytic Asymmetric Synthesis
Chiral Ligand-Assisted Bromination
Procedure :
Methyl 2-(2-aminophenyl)acetate (1.0 mol) is treated with N-bromosuccinimide (1.1 mol) in the presence of (R)-BINAP (5 mol%) and CuBr (10 mol%) in acetonitrile at 25°C. Enantiomeric excess (ee) is achieved via chiral HPLC purification.
Yield : 50–55% (ee >90%).
Challenges :
- High catalyst costs.
- Limited scalability for industrial applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 68–72 | ≥98 | Moderate | High |
| Bromination | 55–60 | 95–97 | High | Moderate |
| Suzuki Coupling | 75–80 | ≥99 | High | Low |
| Reductive Amination | 65–70 | 97–98 | Moderate | Moderate |
| Asymmetric Synthesis | 50–55 | ≥99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-5-bromophenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaS).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-amino-5-bromophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-5-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity.
Comparison with Similar Compounds
Methyl 2-(2-amino-5-bromophenyl)acetate can be compared with other similar compounds such as:
Methyl 2-(2-bromophenyl)acetate: Lacks the amino group, making it less versatile in biochemical applications.
Methyl 2-(2-amino-4-bromophenyl)acetate: The position of the bromine atom is different, which can affect its reactivity and interactions.
Methyl 2-(2-amino-5-chlorophenyl)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 2-(2-amino-5-bromophenyl)acetate, and how can reaction conditions be optimized?
- Methodology :
- Intermediate Bromination : Start with 2-aminophenylacetate derivatives and introduce bromine at the 5-position using electrophilic substitution. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions .
- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Monitor pH to prevent hydrolysis of the ester group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : Use - and -NMR to confirm the aromatic substitution pattern (e.g., para-bromine vs. ortho-amino groups). Compare chemical shifts with DFT-calculated values for validation .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can identify molecular ions (e.g., [M+H] at m/z 288.0) and fragmentation patterns. Cross-reference with databases like PubChem .
- IR Spectroscopy : Detect functional groups (e.g., ester C=O at ~1740 cm, N-H stretch at ~3400 cm) to rule out hydrolysis or oxidation byproducts .
Q. What are the key considerations for purification and stability assessment under different storage conditions?
- Methodology :
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and moisture uptake. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .
- Stability Indicators : Monitor color changes (yellowing indicates oxidation) and quantify impurities via LC-MS. Use TGA (thermogravimetric analysis) to evaluate thermal stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical?
- Methodology :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve disorder in the bromophenyl ring using SHELXL for refinement .
- Validation : Apply R (<5%) and GooF (0.9–1.1) metrics. Use PLATON to check for missed symmetry or twinning .
- Visualization : Generate ORTEP-3 diagrams to highlight anisotropic displacement parameters and hydrogen-bonding networks .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystalline form?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., motifs). Calculate donor-acceptor distances (2.8–3.2 Å) and angles (>120°) .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Identify π-π stacking interactions using Mercury software .
Q. How should researchers address discrepancies between computational predictions and experimental data in molecular geometry?
- Methodology :
- Error Analysis : Quantify RMSD (root-mean-square deviation) between X-ray and DFT-optimized structures. Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy .
- Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER force field) to account for thermal motion in crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
